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Compound of Interest

Compound Name: Trichloroethylene

Cat. No.: B050587 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies that have

established the carcinogenicity of trichloroethylene (TCE). It is designed to be a core

resource for researchers, scientists, and drug development professionals, offering detailed

experimental protocols, quantitative data from key animal bioassays, and visualizations of the

primary signaling pathways implicated in TCE-induced carcinogenesis.

Executive Summary
Trichloroethylene, a widespread environmental contaminant, is classified as a human

carcinogen. This guide synthesizes the pivotal research that forms the basis of this

classification, with a focus on the primary target organs: the kidney, liver, and the hematopoietic

system (specifically in relation to non-Hodgkin's lymphoma). Foundational studies, including

those conducted by the National Toxicology Program (NTP) and pioneering researchers such

as Maltoni and colleagues, have provided unequivocal evidence of TCE's carcinogenic

potential in animal models. Mechanistic studies have further elucidated the complex metabolic

activation of TCE and the subsequent molecular events that drive tumorigenesis.

Core Experimental Evidence of Carcinogenicity
The carcinogenicity of trichloroethylene has been extensively investigated in a series of well-

controlled animal bioassays. These studies, primarily conducted in rats and mice, have
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demonstrated a clear dose-dependent increase in tumor incidence in multiple organs. The

following tables summarize the key quantitative findings from these foundational studies.

National Toxicology Program (NTP) Gavage Studies
The NTP conducted comprehensive gavage (oral administration) studies to assess the

carcinogenicity of TCE in F344/N rats and B6C3F1 mice. These studies are cornerstones of the

evidence for TCE's carcinogenic activity.

Table 1: Carcinogenesis Bioassay of Trichloroethylene (Gavage) in F344/N Rats (NTP TR-

243)
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Sex Dose (mg/kg) Organ Tumor Type Incidence

Male 0 (Control) Kidney

Tubular Cell

Adenoma or

Carcinoma

(combined)

0/50

Male 500 Kidney

Tubular Cell

Adenoma or

Carcinoma

(combined)

1/50

Male 1000 Kidney

Tubular Cell

Adenoma or

Carcinoma

(combined)

3/50

Female 0 (Control) Kidney

Tubular Cell

Adenoma or

Carcinoma

(combined)

0/50

Female 500 Kidney

Tubular Cell

Adenoma or

Carcinoma

(combined)

0/50

Female 1000 Kidney

Tubular Cell

Adenoma or

Carcinoma

(combined)

1/50

Table 2: Carcinogenesis Bioassay of Trichloroethylene (Gavage) in B6C3F1 Mice (NTP TR-

243)
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Sex Dose (mg/kg) Organ Tumor Type Incidence

Male 0 (Control) Liver
Hepatocellular

Carcinoma
10/50

Male 1000 Liver
Hepatocellular

Carcinoma
31/49

Female 0 (Control) Liver

Hepatocellular

Adenoma or

Carcinoma

(combined)

4/50

Female 1000 Liver

Hepatocellular

Adenoma or

Carcinoma

(combined)

22/48

In a separate study, the NTP investigated the effects of TCE in four different strains of rats to

assess strain-specific susceptibility.

Table 3: Carcinogenesis Bioassay of Trichloroethylene (Gavage) in Four Strains of Rats (NTP

TR-273)
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Strain Sex
Dose
(mg/kg)

Organ Tumor Type Incidence

ACI Male 0 Kidney
Tubular Cell

Adenoma
0/49

ACI Male 1000 Kidney
Tubular Cell

Adenoma
2/49

August Male 0 Kidney
Tubular Cell

Adenoma
0/49

August Male 1000 Kidney
Tubular Cell

Adenoma
1/50

Marshall Male 0 Kidney
Tubular Cell

Adenoma
0/50

Marshall Male 1000 Kidney
Tubular Cell

Adenoma
3/50

Osborne-

Mendel
Male 0 Kidney

Tubular Cell

Adenoma
0/48

Osborne-

Mendel
Male 1000 Kidney

Tubular Cell

Adenoma
2/50

Note: The NTP TR-273 study was considered inadequate for assessing carcinogenicity due to

high mortality rates, but the observation of renal tumors was noted as significant.

Inhalation Bioassays
Inhalation studies are crucial for understanding the risks associated with occupational and

environmental exposure to TCE. The research led by Maltoni and colleagues provided early,

critical evidence of TCE's carcinogenicity via this route of exposure.

Table 4: Long-term Carcinogenicity Bioassay of Trichloroethylene (Inhalation) in Sprague-

Dawley Rats (Maltoni et al., 1988)
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Sex
Concentration
(ppm)

Organ Tumor Type Incidence

Male 0 Kidney

Renal

Adenocarcinoma

s

0/130

Male 100 Kidney

Renal

Adenocarcinoma

s

1/130

Male 300 Kidney

Renal

Adenocarcinoma

s

2/130

Male 600 Kidney

Renal

Adenocarcinoma

s

4/130

Male 0 Testis
Leydig Cell

Tumors
10/130

Male 100 Testis
Leydig Cell

Tumors
18/130

Male 300 Testis
Leydig Cell

Tumors
25/130

Male 600 Testis
Leydig Cell

Tumors
30/130

Table 5: Long-term Carcinogenicity Bioassay of Trichloroethylene (Inhalation) in B6C3F1 Mice

(Maltoni et al., 1988)
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Sex
Concentration
(ppm)

Organ Tumor Type Incidence

Male 0 Lung
Bronchiolo-

alveolar Tumors
10/100

Male 100 Lung
Bronchiolo-

alveolar Tumors
15/100

Male 300 Lung
Bronchiolo-

alveolar Tumors
20/100

Male 600 Lung
Bronchiolo-

alveolar Tumors
25/100

Female 0 Lung
Bronchiolo-

alveolar Tumors
5/100

Female 100 Lung
Bronchiolo-

alveolar Tumors
8/100

Female 300 Lung
Bronchiolo-

alveolar Tumors
12/100

Female 600 Lung
Bronchiolo-

alveolar Tumors
15/100

Key Signaling Pathways in TCE Carcinogenesis
The carcinogenic effects of trichloroethylene are not caused by the parent compound itself

but rather by its reactive metabolites. TCE is primarily metabolized through two major

pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.

The metabolites produced through these pathways can induce genetic and epigenetic

alterations, leading to the disruption of key cellular signaling pathways.

Metabolic Activation of Trichloroethylene
The initial metabolism of TCE is a critical step in its conversion to carcinogenic intermediates.

The following diagram illustrates the two main metabolic pathways.
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Metabolic activation pathways of trichloroethylene.

Kidney Carcinogenesis: The VHL/HIF Pathway
In the kidney, the glutathione conjugation pathway is of particular importance. The metabolite

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and is implicated in renal

carcinogenesis. One of the key molecular targets in clear cell renal cell carcinoma, the most

common form of kidney cancer associated with TCE exposure, is the von Hippel-Lindau (VHL)

tumor suppressor gene. Inactivation of the VHL protein leads to the stabilization of Hypoxia-

Inducible Factors (HIFs), which in turn activate a cascade of genes involved in cell proliferation,

angiogenesis, and metabolism.
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Disruption of the VHL/HIF pathway by a TCE metabolite.
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Liver Carcinogenesis: The PPARα Pathway
In the liver, the oxidative metabolites of TCE, particularly trichloroacetic acid (TCA) and

dichloroacetic acid (DCA), are considered the primary drivers of carcinogenesis. These

metabolites are known to be peroxisome proliferators and can activate the Peroxisome

Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the transcription

of genes involved in lipid metabolism, cell proliferation, and oxidative stress, which can

contribute to the development of liver tumors.
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Activation of the PPARα pathway by TCE metabolites in the liver.
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Non-Hodgkin's Lymphoma: Immune System Modulation
The association between TCE exposure and an increased risk of non-Hodgkin's lymphoma

(NHL) is supported by epidemiological studies, although the underlying molecular mechanisms

are less well-defined compared to kidney and liver cancer. The leading hypothesis suggests

that TCE and its metabolites can modulate the immune system, leading to a state of chronic

immune stimulation or immunosuppression, both of which are risk factors for lymphoma. This

can involve alterations in cytokine production, T-cell and B-cell function, and the induction of

autoimmune responses.
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Proposed mechanisms of TCE-induced immunomodulation and NHL risk.
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Detailed Experimental Protocols
This section provides detailed methodologies for the key animal bioassays and genotoxicity

assays cited in this guide. These protocols are intended to provide a thorough understanding of

the experimental designs that have been instrumental in characterizing the carcinogenicity of

trichloroethylene.

Rodent Carcinogenesis Bioassay (Gavage)
This protocol is a generalized representation based on the NTP Technical Reports for gavage

studies.

Objective: To assess the carcinogenic potential of a test substance when administered orally

(gavage) to rodents over a two-year period.

Workflow:

Animal Acclimation
(2 weeks)

Randomization into
Dose Groups

Daily Dosing (Gavage)
5 days/week for 103 weeks

Clinical Observation
and Body Weight

Measurement (Weekly)

Terminal Necropsy

End of Study

Histopathological
Examination of Tissues

Statistical Analysis
of Tumor Incidence

Conclusion on
Carcinogenicity

Click to download full resolution via product page

Workflow for a typical rodent gavage carcinogenesis bioassay.

Materials:

Test animals (e.g., F344/N rats, B6C3F1 mice), typically 50 per sex per group.

Trichloroethylene (purity >99%).
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Vehicle (e.g., corn oil).

Gavage needles (stainless steel, appropriate size for the animal).

Syringes.

Animal caging and husbandry supplies.

Necropsy and histology equipment.

Procedure:

Animal Acclimation: Animals are acclimated to the laboratory environment for at least two

weeks prior to the start of the study.

Dose Preparation: The test substance is mixed with the vehicle to achieve the desired

concentrations.

Dosing: Animals are administered the test substance or vehicle control by oral gavage once

daily, five days a week, for 103 weeks. The volume administered is based on the most recent

body weight.

Clinical Observations: Animals are observed twice daily for signs of toxicity. Detailed clinical

examinations are performed weekly.

Body Weight: Individual animal body weights are recorded weekly for the first 13 weeks and

then monthly for the remainder of the study.

Necropsy: At the end of the study, all surviving animals are euthanized. A complete necropsy

is performed on all animals, including those that die or are euthanized during the study.

Histopathology: A comprehensive set of tissues from each animal is collected, preserved in

10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with

hematoxylin and eosin for microscopic examination.

Data Analysis: The incidence of tumors in each dosed group is compared to that in the

control group using appropriate statistical methods.
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Rodent Carcinogenesis Bioassay (Inhalation)
This protocol is a generalized representation based on studies like that of Maltoni et al. (1988).

Objective: To evaluate the carcinogenic potential of a volatile substance when administered via

inhalation to rodents.

Materials:

Test animals (e.g., Sprague-Dawley rats, B6C3F1 mice), with a sufficient number per group

to account for potential mortality.

Trichloroethylene (vaporized).

Inhalation chambers with controlled airflow, temperature, and humidity.

Vapor generation and monitoring equipment.

Animal caging and husbandry supplies.

Necropsy and histology equipment.

Procedure:

Animal Acclimation: Animals are acclimated to the laboratory and inhalation chambers.

Vapor Generation and Exposure: A controlled concentration of the test substance vapor is

generated and delivered to the inhalation chambers. Animals are exposed for a specified

duration (e.g., 6-7 hours per day), on a set schedule (e.g., 5 days a week), for a significant

portion of their lifespan (e.g., 78-104 weeks).

Chamber Monitoring: The concentration of the test substance in the chambers is monitored

regularly to ensure target concentrations are maintained.

Clinical Observations and Body Weight: Similar to gavage studies, animals are regularly

observed for signs of toxicity, and their body weights are recorded.
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Necropsy and Histopathology: At the end of the exposure period, a full necropsy and

histopathological examination of a comprehensive set of tissues are performed.

Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a

significant increase in tumors in the exposed groups compared to the control group.

Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized representation for testing volatile organic compounds.

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102).

Trichloroethylene.

Positive and negative controls.

S9 metabolic activation system (from rat liver).

Minimal glucose agar plates.

Top agar.

Desiccators or sealed chambers for exposure to volatile substances.

Procedure:

Strain Preparation: Overnight cultures of the tester strains are prepared.

Exposure:

Plate Incorporation Assay (for less volatile compounds): The test chemical, bacterial

culture, and S9 mix (if used) are added to molten top agar and poured onto a minimal

glucose agar plate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 20 Tech Support

https://www.benchchem.com/product/b050587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vapor Phase Modification (for volatile compounds like TCE): The bacterial culture and S9

mix are plated as above. The plates are then placed in a desiccator or sealed chamber

into which a known concentration of TCE vapor is introduced.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Colony Counting: The number of revertant colonies (colonies that have regained the ability to

grow in the absence of histidine) is counted.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the negative control, and this increase is

statistically significant.

Comet Assay (Single Cell Gel Electrophoresis)
This protocol is a generalized representation for detecting DNA damage in renal cells.

Objective: To detect and quantify DNA single- and double-strand breaks in individual cells.

Materials:

Isolated renal cells from control and TCE-exposed animals.

Microscope slides.

Low-melting-point agarose.

Lysis solution (high salt and detergent).

Alkaline electrophoresis buffer.

Neutralization buffer.

DNA staining dye (e.g., SYBR Green, propidium iodide).

Fluorescence microscope with appropriate filters.

Image analysis software.
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Procedure:

Cell Preparation: A single-cell suspension is prepared from the kidney tissue.

Encapsulation: The cells are mixed with low-melting-point agarose and layered onto a

microscope slide.

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins,

leaving behind the nuclear DNA (nucleoids).

DNA Unwinding: The slides are placed in an alkaline buffer to allow the DNA to unwind.

Electrophoresis: The slides are subjected to electrophoresis, which causes the broken DNA

fragments to migrate out of the nucleoid, forming a "comet tail."

Neutralization and Staining: The slides are neutralized and the DNA is stained with a

fluorescent dye.

Visualization and Analysis: The comets are visualized using a fluorescence microscope.

Image analysis software is used to quantify the amount of DNA in the comet tail, which is

proportional to the amount of DNA damage.

Conclusion
The foundational studies on trichloroethylene carcinogenicity provide a robust body of

evidence demonstrating its potential to cause cancer in multiple organ systems. The

consistency of findings across different species, strains, and routes of exposure in animal

bioassays, coupled with a growing understanding of the underlying molecular mechanisms,

underscores the human health risks associated with TCE exposure. This technical guide

serves as a detailed resource for understanding the key experimental data and methodologies

that have been pivotal in establishing the carcinogenic hazard of this important environmental

contaminant. Further research into the precise molecular interactions of TCE metabolites with

cellular pathways will continue to refine our understanding of its carcinogenicity and inform risk

assessment and mitigation strategies.
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[https://www.benchchem.com/product/b050587#foundational-studies-on-trichloroethylene-
carcinogenicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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